6-Cyano-1-ethylbenzoimidazole
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Overview
Description
6-Cyano-1-ethylbenzoimidazole is a chemical compound with the molecular formula C10H9N3. It is a derivative of benzimidazole, characterized by the presence of a cyano group at the sixth position and an ethyl group at the first position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-1-ethylbenzoimidazole typically involves the reaction of 1-ethylbenzimidazole with a suitable cyanating agent. One common method is the reaction of 1-ethylbenzimidazole with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Cyano-1-ethylbenzoimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can convert the cyano group to an amine .
Scientific Research Applications
6-Cyano-1-ethylbenzoimidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 6-Cyano-1-ethylbenzoimidazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The cyano group and the benzimidazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Ethylbenzimidazole: Lacks the cyano group, making it less reactive in certain chemical reactions.
6-Cyano-1-methylbenzimidazole: Similar structure but with a methyl group instead of an ethyl group, which can affect its physical and chemical properties.
Benzimidazole: The parent compound without any substituents, used as a reference for comparing reactivity and biological activity.
Uniqueness
6-Cyano-1-ethylbenzoimidazole is unique due to the presence of both the cyano and ethyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications .
Properties
IUPAC Name |
3-ethylbenzimidazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-2-13-7-12-9-4-3-8(6-11)5-10(9)13/h3-5,7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGPAABTBQUTNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608677 |
Source
|
Record name | 1-Ethyl-1H-benzimidazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-91-6 |
Source
|
Record name | 1-Ethyl-1H-benzimidazole-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-1H-benzimidazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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